molecular formula C9H8O2S B8581186 5-methoxy-1-benzothiophen-6-ol

5-methoxy-1-benzothiophen-6-ol

Cat. No. B8581186
M. Wt: 180.23 g/mol
InChI Key: UJEXMZORGCPCOL-UHFFFAOYSA-N
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Patent
US04668697

Procedure details

A mixture of the product from Step C (8 g), copper dust (2 g) and quinoline (40 mL) was heated under reflux for two hours. The hot reaction mixture was poured onto crushed ice (200 g), acidified with 6N hydrochloric acid and filtered. The filtrate was washed with saturated sodium chloride solution, dried (Na2SO4) and filtered and the solvent was evaporated in vacuo, leaving 5 g of waxy solid.
Name
product
Quantity
8 g
Type
reactant
Reaction Step One
Name
copper
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([O:14][CH3:15])=[CH:4][C:5]2[CH:9]=[C:8](C(O)=O)[S:7][C:6]=2[CH:13]=1.Cl>[Cu].N1C2C(=CC=CC=2)C=CC=1>[OH:1][C:2]1[C:3]([O:14][CH3:15])=[CH:4][C:5]2[CH:9]=[CH:8][S:7][C:6]=2[CH:13]=1

Inputs

Step One
Name
product
Quantity
8 g
Type
reactant
Smiles
OC=1C(=CC2=C(SC(=C2)C(=O)O)C1)OC
Name
copper
Quantity
2 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The hot reaction mixture was poured
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
leaving 5 g of waxy solid

Outcomes

Product
Name
Type
Smiles
OC=1C(=CC2=C(SC=C2)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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